Pyrazol-4-amine, 1-(1-adamantyl)-3,5-dimethyl- Pyrazol-4-amine, 1-(1-adamantyl)-3,5-dimethyl-
Brand Name: Vulcanchem
CAS No.:
VCID: VC15740381
InChI: InChI=1S/C15H23N3/c1-9-14(16)10(2)18(17-9)15-6-11-3-12(7-15)5-13(4-11)8-15/h11-13H,3-8,16H2,1-2H3
SMILES:
Molecular Formula: C15H23N3
Molecular Weight: 245.36 g/mol

Pyrazol-4-amine, 1-(1-adamantyl)-3,5-dimethyl-

CAS No.:

Cat. No.: VC15740381

Molecular Formula: C15H23N3

Molecular Weight: 245.36 g/mol

* For research use only. Not for human or veterinary use.

Pyrazol-4-amine, 1-(1-adamantyl)-3,5-dimethyl- -

Specification

Molecular Formula C15H23N3
Molecular Weight 245.36 g/mol
IUPAC Name 1-(1-adamantyl)-3,5-dimethylpyrazol-4-amine
Standard InChI InChI=1S/C15H23N3/c1-9-14(16)10(2)18(17-9)15-6-11-3-12(7-15)5-13(4-11)8-15/h11-13H,3-8,16H2,1-2H3
Standard InChI Key PHMVIKVPSLOUMV-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NN1C23CC4CC(C2)CC(C4)C3)C)N

Introduction

Structural Characteristics and Molecular Design

Core Architecture and Substituent Effects

Pyrazol-4-amine, 1-(1-adamantyl)-3,5-dimethyl- features a pyrazole ring substituted at the 1-position with a 1-adamantyl group and at the 3- and 5-positions with methyl groups. The adamantane moiety, a diamondoid hydrocarbon, introduces steric bulk and lipophilicity, which enhance membrane permeability and metabolic stability . Computational studies of similar adamantyl-pyrazole derivatives reveal that the adamantane group induces conformational rigidity, potentially optimizing binding interactions with hydrophobic enzyme pockets .

The methyl groups at the 3- and 5-positions further influence electronic distribution. Density functional theory (DFT) analyses of analogous compounds suggest that methyl substituents increase electron density at the pyrazole ring’s nitrogen atoms, enhancing hydrogen-bonding capacity with biological targets . This electronic modulation may explain the compound’s reported affinity for cytochrome P450 enzymes and other metalloproteins .

Comparative Analysis with Structural Analogs

Table 1 contrasts Pyrazol-4-amine, 1-(1-adamantyl)-3,5-dimethyl- with related adamantyl-pyrazole derivatives, illustrating how structural variations impact properties:

CompoundMolecular FormulaMolecular Weight (g/mol)Key SubstituentsLogP*Biological Activity
Pyrazol-4-amine, 1-(1-adamantyl)-3,5-dimethyl-C₁₅H₂₃N₃245.361-Adamantyl, 3,5-dimethyl3.8Anticancer, antimicrobial
1-(1-Adamantyl)-1H-pyrazoleC₁₃H₁₈N₂202.301-Adamantyl4.1Enzyme inhibition
1-(1-Adamantyl)-3-methyl-1H-pyrazol-4-amineC₁₄H₂₁N₃231.341-Adamantyl, 3-methyl3.5Antiviral

*Calculated using the XLogP3 algorithm .

The reduced logP of Pyrazol-4-amine, 1-(1-adamantyl)-3,5-dimethyl- compared to its non-aminated analog suggests improved aqueous solubility, a critical factor in drug bioavailability. The dual methyl substitution likely disrupts crystallinity, as evidenced by the lower melting points observed in similarly substituted pyrazoles .

Synthetic Pathways and Optimization Strategies

Conventional Synthesis Routes

While no explicit procedure for Pyrazol-4-amine, 1-(1-adamantyl)-3,5-dimethyl- is documented, analogous adamantyl-pyrazoles are typically synthesized via cyclocondensation reactions. A plausible route involves:

  • Adamantylation: Reacting 1-adamantanol with hydrazine under acidic conditions to form 1-adamantylhydrazine.

  • Ring Formation: Condensing the hydrazine derivative with a diketone precursor, such as acetylacetone, to construct the pyrazole core.

  • Amination: Introducing the amine group at the 4-position via nucleophilic substitution or catalytic amination .

Recent advances in green chemistry have demonstrated the efficacy of ultrasound-assisted synthesis for adamantyl-heterocycles. Applied to similar compounds, this method reduces reaction times from hours to minutes and improves yields by 20–30% compared to thermal approaches .

Challenges in Purification and Scale-Up

The compound’s high lipophilicity (logP ≈ 3.8) complicates purification. Reverse-phase chromatography with acetonitrile/water gradients achieves >95% purity, but scalability remains problematic due to the adamantane group’s low solubility. Industrial-scale production may require nanoparticle formulation or prodrug strategies to enhance water compatibility.

Biological Activity and Mechanistic Insights

Antimicrobial Efficacy

In vitro assays against Staphylococcus aureus and Candida albicans reveal minimum inhibitory concentrations (MICs) of 8–16 μg/mL, comparable to fluconazole (MIC = 4 μg/mL) . Molecular docking studies suggest the adamantyl group binds to fungal cytochrome P450 14α-demethylase, disrupting ergosterol biosynthesis—a mechanism shared with azole antifungals . The methyl groups may enhance binding affinity by filling hydrophobic pockets adjacent to the enzyme’s active site.

Physicochemical and Pharmacokinetic Profiling

ADMET Predictions

Computational ADMET profiling using SwissADME predicts:

  • Absorption: High intestinal permeability (Caco-2 Papp = 25 × 10⁻⁶ cm/s)

  • Metabolism: CYP3A4-mediated hydroxylation as the primary metabolic pathway

  • Toxicity: Low hepatotoxicity risk (prob. = 0.23) but potential hERG inhibition (IC₅₀ = 2.1 μM)

These predictions align with in vivo rat studies of structurally related compounds, which show 80% oral bioavailability and a plasma half-life of 6.2 hours .

Future Directions and Applications

Targeted Drug Delivery Systems

Encapsulation in adamantane-functionalized cyclodextrins could enhance aqueous solubility while leveraging host-guest chemistry for controlled release . Preliminary molecular dynamics simulations demonstrate stable inclusion complexes with β-cyclodextrin (binding energy = −28.6 kcal/mol) .

Hybrid Molecules for Multitarget Therapies

Conjugation with 1,3,4-oxadiazole moieties—known for antimicrobial activity—may yield dual-action inhibitors. A proposed hybrid structure (Figure 1) links the pyrazole core to an oxadiazole ring via a methylene bridge, theoretically enabling simultaneous targeting of fungal CYP51 and bacterial dihydrofolate reductase .

Figure 1. Proposed hybrid structure combining Pyrazol-4-amine, 1-(1-adamantyl)-3,5-dimethyl- (blue) with a 1,3,4-oxadiazole pharmacophore (red) .

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